![molecular formula C19H13BrN2O2S B14604709 N-[(4-bromobenzenecarbothioyl)carbamoyl]naphthalene-1-carboxamide CAS No. 58554-32-8](/img/structure/B14604709.png)
N-[(4-bromobenzenecarbothioyl)carbamoyl]naphthalene-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromobenzenecarbothioyl)carbamoyl]naphthalene-1-carboxamide typically involves the reaction of naphthalene-1-carboxylic acid with 4-bromobenzenecarbothioyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The resulting intermediate is then treated with an amine, such as naphthylamine, to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
N-[(4-bromobenzenecarbothioyl)carbamoyl]naphthalene-1-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro and sulfonic acid derivatives.
科学的研究の応用
N-[(4-bromobenzenecarbothioyl)carbamoyl]naphthalene-1-carboxamide has several scientific research applications:
作用機序
The mechanism of action of N-[(4-bromobenzenecarbothioyl)carbamoyl]naphthalene-1-carboxamide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes, making it a potential therapeutic agent .
類似化合物との比較
Similar Compounds
- N-(2-Methoxyphenyl)naphthalene-1-carboxamide
- N-(3-Methoxyphenyl)naphthalene-1-carboxamide
- N-(3-Methylphenyl)naphthalene-1-carboxamide
- N-(4-Methylphenyl)naphthalene-1-carboxamide
- N-(3-Fluorophenyl)naphthalene-1-carboxamide
Uniqueness
N-[(4-bromobenzenecarbothioyl)carbamoyl]naphthalene-1-carboxamide is unique due to the presence of the bromobenzenecarbothioyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such properties are desired .
特性
CAS番号 |
58554-32-8 |
|---|---|
分子式 |
C19H13BrN2O2S |
分子量 |
413.3 g/mol |
IUPAC名 |
N-[(4-bromobenzenecarbothioyl)carbamoyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C19H13BrN2O2S/c20-14-10-8-13(9-11-14)18(25)22-19(24)21-17(23)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H2,21,22,23,24,25) |
InChIキー |
QBVHNBJGVPLDOD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC(=O)NC(=S)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


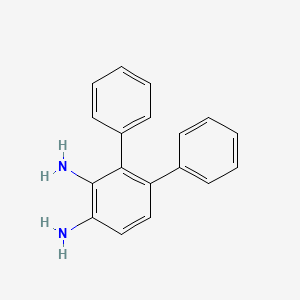
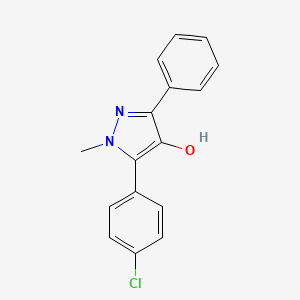
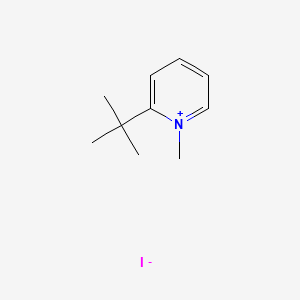
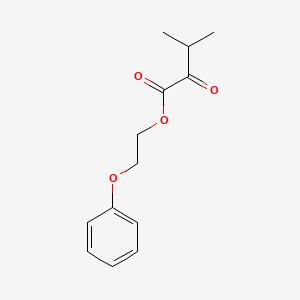


![2-[2-(2-Chlorophenyl)ethyl]oxirane](/img/structure/B14604665.png)
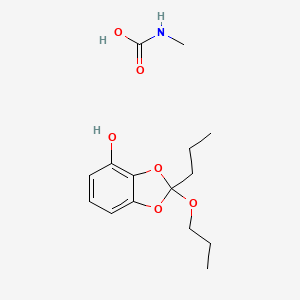
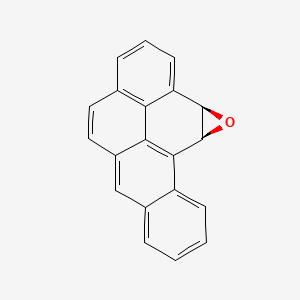
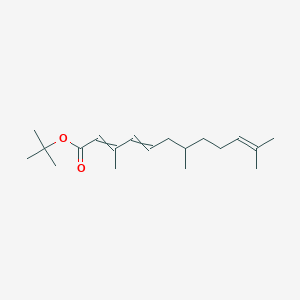
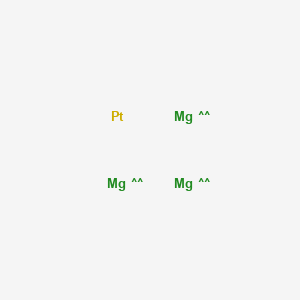
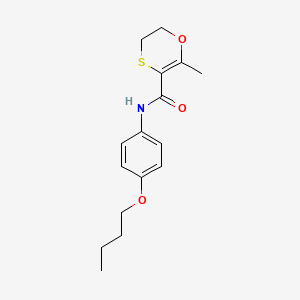
![1-[2-(4-Chlorophenyl)pentyl]imidazole;nitric acid](/img/structure/B14604693.png)
![2-(Ethyl{4-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]phenyl}amino)ethan-1-ol](/img/structure/B14604703.png)
